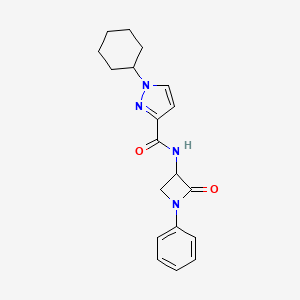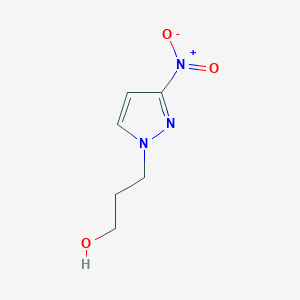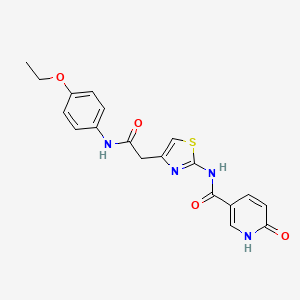![molecular formula C19H30N6O2 B2488432 1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898443-18-0](/img/structure/B2488432.png)
1,7-diisopentyl-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of [1,2,4]triazino[3,2-f]purines, which are related compounds, involves the reaction of 7,8-diamino-1,3-dimethylxanthine with diketones in the presence of boric acid or polyphosphoric acid, indicating a method that could potentially be adapted for the synthesis of the specified compound (Ueda et al., 1988).
Molecular Structure Analysis
The structure of similar compounds, like 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione, has been determined by X-ray single crystal diffraction, suggesting that detailed molecular structure analysis of the specified compound could also be conducted using this method to elucidate its crystalline form and molecular geometry (Wang Qing-min et al., 2004).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the synthesis of 2-triazolylpyrimido[1,2,3-cd]purine-8,10-diones via 1,3-dipolar cycloadditions, highlight the reactivity of the triazine and purine rings, suggesting that the specified compound may also undergo similar cycloaddition reactions to form various derivatives with potential biological activity (Šimo et al., 2000).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting points, and crystalline structure, have been studied through methods like X-ray crystallography and NMR spectroscopy. These studies provide insight into the physical characteristics that could be expected for the specified compound and how these properties may influence its behavior in different environments (Shajari et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be inferred from studies on similar compounds. For instance, the interaction of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo-[4,5-e]-1,3-thiazolo[3,2-b]-1,2,4-triazine-2,7(1H,6H)-dione with isatins provides insights into potential reactivity patterns and chemical behavior of the specified compound (Vasilevskii et al., 2010).
科学的研究の応用
Anticancer, Anti-HIV, and Antimicrobial Activities
Compounds with structural similarities, specifically in the triazino and triazolo purine derivatives family, have been synthesized and evaluated for their potential anticancer, anti-HIV-1, and antimicrobial activities. For instance, certain derivatives exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, with GI50 values indicating their inhibitory concentrations. Additionally, some compounds showed moderate activity against HIV-1, as well as significant antimicrobial activity against pathogens like P. aeruginosa and S. aureus, suggesting their utility in developing new therapeutic agents in these areas F. Ashour et al., 2012.
Synthesis and Structural Studies
The synthesis routes for triazino[3,2-f]purines and related compounds highlight the chemical versatility and potential for modification to explore biological activities. These synthetic pathways often involve reactions with diketones and demonstrate the compounds' relevance in medicinal chemistry, providing a foundation for further structural modification and activity optimization T. Ueda et al., 1988.
Psychotropic Potential
Another avenue of research involves evaluating the affinity of purine-2,6-dione derivatives for serotonin receptors, aiming to explore their potential psychotropic activity. This research underscores the potential of structurally related compounds to act as ligands for neurotransmitter receptors, which could be leveraged in the development of new treatments for psychiatric disorders G. Chłoń-Rzepa et al., 2013.
Antitumor and Vascular Relaxing Effects
Further research on novel heterocycles, such as purino[7,8-g]-6-azapteridines and triazino-[3,2-f]purines, has revealed their antitumor activity and explored their vascular relaxing effects. This exploration contributes to the understanding of the therapeutic potential and pharmacological profile of such compounds T. Ueda et al., 1987.
将来の方向性
特性
IUPAC Name |
3,9-dimethyl-1,7-bis(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c1-12(2)7-9-23-17(26)15-16(22(6)19(23)27)20-18-24(15)11-14(5)21-25(18)10-8-13(3)4/h12-13H,7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPVZVZKUBIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610250 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)




![(2S)-2-[2-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/no-structure.png)
![6-amino-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488360.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide](/img/structure/B2488365.png)



![7-(4-bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2488370.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2488371.png)